molecular formula C21H20FN3O B2690053 2-(4-fluorophenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone CAS No. 2034366-69-1

2-(4-fluorophenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

Cat. No. B2690053
CAS RN: 2034366-69-1
M. Wt: 349.409
InChI Key: LOOLPWCFUIZJIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a useful research compound. Its molecular formula is C21H20FN3O and its molecular weight is 349.409. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Properties

Compounds similar to 2-(4-fluorophenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone have been explored for their potential antimicrobial properties. For instance, a study synthesized a range of pyrazole derivatives containing a 2-methylquinoline ring system, which demonstrated significant in vitro antibacterial activity against various strains of bacteria, such as Staphylococcus aureus and Escherichia coli, and showed antifungal activity against fungi like Aspergillus niger (Raju et al., 2016).

Molecular Structure and Nonlinear Optics

The molecular structure and properties of related compounds have been studied in detail. For instance, research on a compound with a similar structure, 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone, focused on its molecular structure, vibrational frequencies, and charge transfer within the molecule. This research found the molecule to be stable due to hyper-conjugative interaction and charge delocalization, and identified its potential role in nonlinear optics (Mary et al., 2015).

Fluorescent Chemosensors

Another study explored the use of a pyrazoline-based compound as a colorimetric fluorescent chemosensor. This research developed a compound for selective detection of Zn2+ ions in aqueous media, demonstrating its potential application in live cell imaging (Kasirajan et al., 2017).

Antituberculosis and Cytotoxicity Studies

Compounds with a related structure have also been evaluated for their antituberculosis properties. A study synthesized 3-heteroarylthioquinoline derivatives, which were screened for in vitro activity against Mycobacterium tuberculosis, and evaluated for their cytotoxic effects in vitro, demonstrating potential therapeutic applications (Chitra et al., 2011).

properties

IUPAC Name

2-(4-fluorophenyl)-1-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O/c1-24-12-17(11-23-24)20-14-25(13-16-4-2-3-5-19(16)20)21(26)10-15-6-8-18(22)9-7-15/h2-9,11-12,20H,10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOLPWCFUIZJIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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